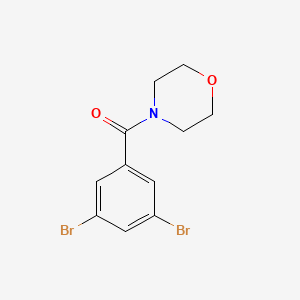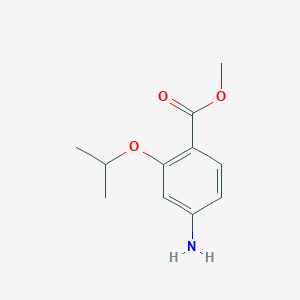![molecular formula C15H20FNO5 B1459351 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid CAS No. 1259996-27-4](/img/structure/B1459351.png)
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
Descripción general
Descripción
This compound is a derivative of propanoic acid, where one of the hydrogens in the amino group is replaced by a tert-butoxycarbonyl group and the phenyl group is substituted with fluoro and methoxy groups .
Synthesis Analysis
The synthesis of similar compounds often involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The BOC group can be added to amines under aqueous conditions . An example of a related synthesis involves the reaction of the amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C .Molecular Structure Analysis
The molecular structure of this compound includes a propanoic acid backbone with a tert-butoxycarbonyl group attached to one of the amino groups and a phenyl group substituted with fluoro and methoxy groups .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Neuroexcitant Analogs
- Research by Pajouhesh et al. (2000) outlines the enantioselective synthesis of neuroexcitant analogs of this compound. Their study emphasizes the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), which is related to the compound . This highlights its potential in synthesizing neuroexcitant compounds (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Building Blocks for Enantiomerically Pure Compounds
- Zimmermann and Seebach (1987) discuss the preparation of electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs), highlighting the relevance of similar compounds in the field of organic synthesis (Zimmermann & Seebach, 1987).
Synthesis of β-Amino Acids
- Lakner et al. (2003) provide insights into the synthesis of enantiomerically pure β-amino acids, which are crucial in peptide and protein chemistry. This underscores the importance of such compounds in the synthesis of specific amino acids (Lakner, Chu, Negrete, & Konopelski, 2003).
Organic Acid Analysis in Microorganisms
- Rimbault et al. (1993) explore the analysis of organic acids in microbial cultures, indicating the utility of similar compounds in understanding microbial metabolism and their by-products (Rimbault, Guézennec, Fromage, Niel, Godfroy, & Rocchiccioli, 1993).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . These targets play crucial roles in bacterial cell wall synthesis and muscle contraction, respectively.
Mode of Action
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds through the interaction of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
Based on its potential role in suzuki–miyaura coupling reactions , it may be involved in the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds being synthesized.
Pharmacokinetics
Similar compounds have been used in the synthesis of ionic liquids , which are known for their excellent solubility in various solvents and potential for drug delivery applications.
Result of Action
If used in the synthesis of glucosamine synthase inhibitors , it could potentially inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, Suzuki–Miyaura coupling reactions are known to be influenced by the choice of solvent and the presence of a catalyst
Propiedades
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUFIVUMVHJADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)
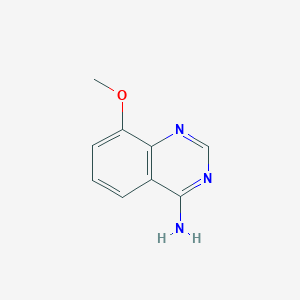
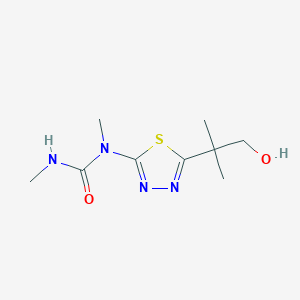
![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)
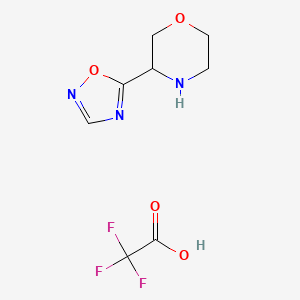
![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)


![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)

![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)
